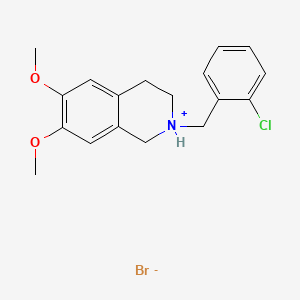![molecular formula C17H22O5 B15342616 Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 32677-47-7](/img/structure/B15342616.png)
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene: is a complex organic compound with a unique structure that combines elements of furan, diols, and tricyclic compounds. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves multiple steps, starting with the formation of furan-2,5-dione as a key intermediate. This can be achieved through the oxidation of furan derivatives under controlled conditions. Propane-1,2-diol can be introduced through subsequent reactions involving hydroxylation and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states.
Reduction: : Reduction of functional groups.
Substitution: : Replacement of atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Scientific Research Applications
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene: is unique due to its complex structure and multifunctional nature. Similar compounds include:
Furan-2,5-dione derivatives: : These compounds share the furan-2,5-dione core but differ in their substituents and functional groups.
Propane-1,2-diol derivatives: : These compounds contain the propane-1,2-diol moiety but have different structural frameworks.
Tricyclic compounds: : Other tricyclic compounds may have similar ring structures but lack the specific combination of functionalities found in this compound.
Properties
CAS No. |
32677-47-7 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
KCRQNTINBSSIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O |
Related CAS |
32677-47-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


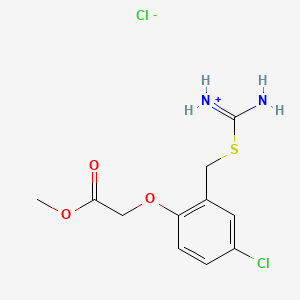
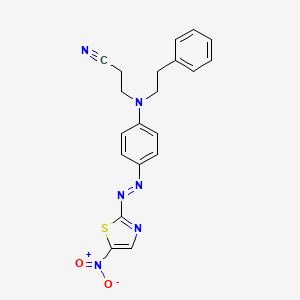

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)

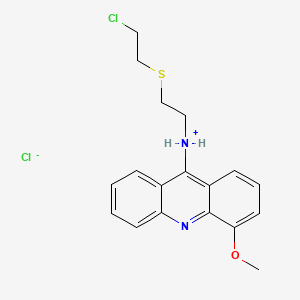
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)

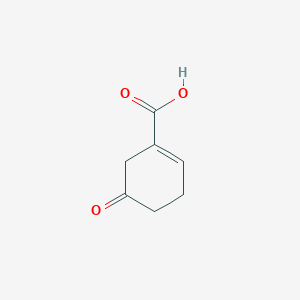
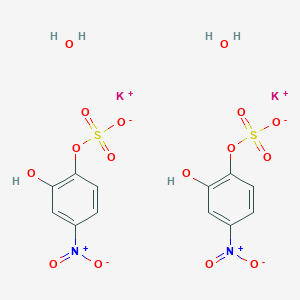
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
